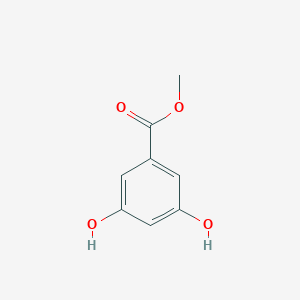

Methyl 3,5-Dihydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVFYQUEEMZKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062208 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-44-9 | |

| Record name | 3,5-Dihydroxybenzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dihydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,5-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41U1BRD8AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-dihydroxybenzoate (B8624769), a polyphenolic compound, is a versatile molecule with significant potential in various scientific domains, particularly in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated signaling pathways. The information is curated to support researchers and professionals in leveraging the therapeutic and chemical potential of this compound.

Chemical and Physical Properties

Methyl 3,5-dihydroxybenzoate, also known as methyl α-resorcylate, is a benzoate (B1203000) ester characterized by the presence of two hydroxyl groups at the 3 and 5 positions of the benzene (B151609) ring. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 2150-44-9[1][2][3][4][5] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₈H₈O₄[1][5] |

| Synonyms | This compound, 3,5-Dihydroxybenzoic acid methyl ester, Methyl α-resorcylate, α-Resorcylic acid methyl ester[1][4] |

| InChI Key | RNVFYQUEEMZKLR-UHFFFAOYSA-N[1][3] |

| SMILES | COC(=O)C1=CC(=CC(=C1)O)O[1][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 168.15 g/mol [1][3][5] |

| Appearance | Slightly yellow to beige fine crystalline powder[2] |

| Melting Point | 167-170 °C[2][3] |

| Boiling Point | 300 °C (estimated)[6] |

| Solubility | Slightly soluble in water[2] |

| pKa | Data available in the IUPAC Digitized pKa Dataset[1][4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3,5-dihydroxybenzoic acid and methanol (B129727) using an acid catalyst.

Materials:

-

3,5-Dihydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization

Procedure:

-

Esterification:

-

In a 100L glass-lined reaction vessel, add 50L of methanol.

-

While stirring at room temperature, slowly add 500ml of concentrated sulfuric acid.

-

Add 5kg of 3,5-dihydroxybenzoic acid to the mixture.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.[3]

-

-

Work-up:

-

After the reaction is complete, remove the excess methanol by distillation under reduced pressure.

-

Dissolve the residue in 10L of ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash it twice with 20L of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic phase with 10L of deionized water.

-

Combine the aqueous layers and extract twice more with 10L of ethyl acetate.

-

Combine all organic phases and dry over anhydrous sodium sulfate.[3]

-

-

Purification:

Analytical Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C-NMR: The carbon-13 NMR spectrum gives insight into the carbon skeleton of the compound.[7]

Note: While specific peak data is not fully available in the provided search results, it is indicated that this data can be found in spectral databases such as ChemicalBook and PubChem.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of this compound and to identify any impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ) and characteristic fragmentation patterns.[4]

Biological Activities and Signaling Pathways

This compound has been investigated for several biological activities, with potential applications in oncology and dermatology.

Antitumor Activity: Ribonucleotide Reductase Inhibition

This compound has been studied for its antitumor activity, which is linked to its ability to inhibit ribonucleotide reductase (RNR).[1][5] RNR is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[8][9] Inhibition of RNR depletes the pool of deoxyribonucleotides, thereby hindering DNA synthesis and repair, which disproportionately affects rapidly proliferating cancer cells.

Tyrosinase Inhibition and Hyperpigmentation

This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[10] Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are rate-limiting steps in the production of melanin.[11] By inhibiting tyrosinase, this compound can reduce melanin production, making it a compound of interest for treating hyperpigmentation disorders and for use in skin-lightening cosmetic products. The inhibitory mechanism is thought to involve the chelation of copper ions within the active site of the tyrosinase enzyme.[12][13]

Potential Antifeedant Activity

The methyl ester of 3,5-Dihydroxybenzoic Acid has shown potential as an antifeedant for the pine weevil, Hylobius abietis.[1] This suggests its potential application in agriculture and forestry as a natural pest control agent.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4]

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[1][4] |

| H319 | Causes serious eye irritation[1][4] |

| H335 | May cause respiratory irritation[4] |

Handling and Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed container.

-

Avoid breathing dust. Use with adequate ventilation.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.

-

Ingestion: If conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

Conclusion

This compound is a compound with a well-defined chemical profile and a range of biological activities that make it a subject of interest for further research and development. Its roles as a ribonucleotide reductase inhibitor and a tyrosinase inhibitor highlight its potential in the fields of oncology and dermatology. The experimental protocols provided in this guide offer a foundation for its synthesis and analysis, enabling researchers to explore its properties and applications further. As with any chemical compound, proper safety precautions are paramount during handling and experimentation.

References

- 1. This compound | 2150-44-9 [chemicalbook.com]

- 2. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 3. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 4. This compound | C8H8O4 | CID 75076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound(2150-44-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound(2150-45-0) 1H NMR spectrum [chemicalbook.com]

- 8. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 9. Structure, function, and mechanism of ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,5-Dihydroxybenzoic acid methyl ester | 2150-44-9 | FD22105 [biosynth.com]

- 11. saudijournals.com [saudijournals.com]

- 12. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methyl 3,5-Dihydroxybenzoate structural formula and IUPAC name

This technical guide provides a comprehensive overview of Methyl 3,5-dihydroxybenzoate (B8624769), a chemical compound with applications in organic synthesis and potential pharmacological activities. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

Methyl 3,5-dihydroxybenzoate is an organic compound that belongs to the family of dihydroxybenzoic acid esters.

-

IUPAC Name: this compound[1]

-

Structural Formula:

The structural formula of this compound is presented below, illustrating the arrangement of its constituent atoms.

Caption: 2D structural representation of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Melting Point | 167-170 °C | [2][3] |

| Boiling Point | 339.1±22.0 °C at 760 mmHg | |

| Solubility | Slightly soluble in water. | [2] |

| Appearance | Slightly yellow to beige fine crystalline powder. | [2] |

| CAS Number | 2150-44-9 | [1] |

| SMILES | COC(=O)C1=CC(=CC(=C1)O)O | [1] |

| InChI Key | RNVFYQUEEMZKLR-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is through the Fischer esterification of 3,5-dihydroxybenzoic acid with methanol (B129727), catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.

Materials:

-

3,5-Dihydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dihydroxybenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the methanolic solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash the organic layer with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and then remove the ethyl acetate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield a crystalline solid.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibitory action confers potential antineoplastic (anti-tumor) properties to the compound.

Ribonucleotide Reductase Signaling Pathway

Ribonucleotide reductase (RNR) catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the production of the building blocks for DNA. The enzyme consists of two subunits, R1 and R2. The R2 subunit contains a tyrosyl free radical that is essential for the catalytic activity of the R1 subunit. Inhibitors of RNR, such as this compound, can disrupt this process, leading to a depletion of the deoxyribonucleotide pool, which in turn inhibits DNA replication and cell proliferation, particularly in rapidly dividing cancer cells.

Caption: Inhibition of the Ribonucleotide Reductase pathway.

References

The Natural Occurrence of Methyl 3,5-Dihydroxybenzoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769), a phenolic compound with potential therapeutic applications, has been identified as a natural constituent within the plant kingdom. This technical guide provides a comprehensive overview of its known natural sources, putative biosynthetic pathways, and generalized experimental protocols for its extraction and analysis. The information is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence

Methyl 3,5-dihydroxybenzoate has been reported in the plant species Viburnum cylindricum.[1] While its congener, 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid), has been identified in other organisms such as Rubus niveus, the esterified form appears to be less commonly reported.[1] The limited number of studies detailing the comprehensive phytochemical analysis of a wide array of plant species may contribute to the current scarcity of data on the broader distribution of this compound. Further research is required to fully elucidate its prevalence across the plant kingdom.

Table 1: Known Natural Source of this compound

| Plant Species | Family | Plant Part | Reference |

| Viburnum cylindricum | Adoxaceae | Not Specified | [1] |

Table 2: Natural Occurrence of the Precursor 3,5-Dihydroxybenzoic Acid

| Plant Species | Family | Plant Part | Reference |

| Rubus niveus | Rosaceae | Not Specified | [1] |

| Viburnum cylindricum | Adoxaceae | Not Specified | [1] |

Note: Quantitative data on the concentration of this compound in these plant species is not currently available in the public domain.

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound in plants has not been experimentally elucidated. However, based on the known biosynthesis of other resorcylic acids and benzoic acid derivatives in plants and fungi, a putative pathway can be proposed. The core structure, 3,5-dihydroxybenzoic acid (α-resorcylic acid), is likely synthesized via the polyketide pathway.

This pathway is hypothesized to involve a type III polyketide synthase (PKS). These enzymes catalyze the iterative condensation of malonyl-CoA units with a starter molecule, followed by cyclization and aromatization to produce a variety of polyketide structures. In the case of 3,5-dihydroxybenzoic acid, an acetyl-CoA starter unit would undergo three successive condensations with malonyl-CoA, followed by an intramolecular C2-C7 aldol (B89426) condensation to form the aromatic ring.

The final step in the formation of this compound is the methylation of the carboxyl group of 3,5-dihydroxybenzoic acid. This reaction is likely catalyzed by a methyltransferase enzyme, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Protocols

The following sections outline generalized methodologies for the extraction and quantification of this compound from plant materials. These protocols are based on established methods for the analysis of phenolic compounds and may require optimization depending on the specific plant matrix.

Extraction of this compound

The extraction of phenolic esters from plant tissues typically involves solid-liquid extraction with a polar solvent.

Materials and Reagents:

-

Fresh or dried plant material (e.g., leaves, stems)

-

Grinder or mortar and pestle

-

Methanol (B129727) or ethanol (B145695) (HPLC grade)

-

Deionized water

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: Homogenize fresh plant material or grind dried plant material to a fine powder.

-

Extraction: Macerate the prepared plant material with an 80% aqueous methanol or ethanol solution (e.g., 1:10 sample-to-solvent ratio) at room temperature for 24 hours with occasional agitation. Alternatively, use ultrasonication or microwave-assisted extraction to reduce extraction time.

-

Filtration and Centrifugation: Filter the extract through cheesecloth or filter paper to remove solid debris. Centrifuge the filtrate at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining fine particles.

-

Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Purification (Optional): For complex matrices, the crude extract can be further purified using solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol followed by deionized water. Load the aqueous extract onto the cartridge. Wash with water to remove polar impurities. Elute the phenolic compounds with methanol.

-

Final Preparation: Evaporate the final eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Caption: General workflow for the extraction of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with a UV detector is a suitable method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid). A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-90% B

-

30-35 min: 90% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan of a standard is recommended, likely around 270-280 nm).

Procedure:

-

Standard Preparation: Prepare a stock solution of authentic this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the prepared plant extracts into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the authentic standard. The concentration of the compound in the extract can be calculated from the calibration curve.

Signaling Pathways

To date, there is no scientific literature describing the involvement of this compound in any specific signaling pathways within plants. Research into the biological activity of this compound in plant systems is a potential area for future investigation.

Conclusion

This compound is a naturally occurring phenolic ester found in Viburnum cylindricum. While its distribution in the plant kingdom appears to be limited based on current knowledge, this may be a reflection of the focus of phytochemical studies. The putative biosynthetic pathway likely involves a type III polyketide synthase and a subsequent methylation step. The generalized protocols provided in this guide offer a starting point for the extraction and quantification of this compound from plant sources. Further research is needed to determine its quantitative presence in various plant species, to fully elucidate its biosynthetic pathway, and to explore its potential biological roles and signaling functions in plants.

References

An In-depth Technical Guide to the Synthesis of Methyl 3,5-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of methyl 3,5-dihydroxybenzoate (B8624769) from 3,5-dihydroxybenzoic acid. Methyl 3,5-dihydroxybenzoate is a valuable intermediate in the pharmaceutical and chemical industries, serving as a key building block for various bioactive molecules and complex organic structures.[1] Its applications include the synthesis of drugs such as Armillarisin A and brodimoprim, as well as polyphenolic compounds like trans-resveratrol used in healthcare products and food additives.[1] The compound has also been investigated for its potential as a ribonucleotide reductase inhibitor with antitumor activity.[2] This guide details the prevalent synthetic methodologies, presents quantitative data from various protocols, and offers a standardized experimental procedure.

Core Synthesis Route: Fischer-Speier Esterification

The primary and most industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3] In this specific synthesis, 3,5-dihydroxybenzoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to yield the corresponding methyl ester and water.[1][4]

The reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards the product.[3] This is commonly achieved by using an excess of the alcohol (methanol), which also often serves as the solvent, and by heating the reaction mixture to reflux.[4][5]

References

- 1. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 2. This compound | 2150-44-9 [chemicalbook.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

A Technical Guide to Methyl 3,5-Dihydroxybenzoate: Properties, Protocols, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769) is a phenolic compound of significant interest in medicinal chemistry and drug development. As a derivative of benzoic acid, it shares a structural scaffold with numerous biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical properties of Methyl 3,5-dihydroxybenzoate, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information is curated to support researchers in their efforts to explore the therapeutic potential of this and related compounds.

Core Physical and Chemical Properties

This compound is a slightly yellow to beige fine crystalline powder.[1] Its core physicochemical properties are summarized in the tables below, providing a comprehensive dataset for laboratory use.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | |

| Molecular Weight | 168.15 g/mol | |

| Appearance | Slightly yellow to beige fine crystalline powder | [1] |

| Melting Point | 167-170 °C | |

| Boiling Point | 257.07 °C (rough estimate) | [1] |

| Solubility | Slightly soluble in water. Soluble in acetone (B3395972) and methanol (B129727). | [1] |

| pKa (predicted) | 9.24 ± 0.10 |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 2150-44-9 | |

| PubChem CID | 75076 | |

| InChI | InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3 | |

| SMILES | COC(=O)C1=CC(=CC(=C1)O)O |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons on the benzene (B151609) ring would appear as multiplets or distinct signals in the aromatic region (typically δ 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the solvent used. The methyl protons of the ester group would appear as a sharp singlet, typically in the upfield region (around δ 3.8-4.0 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include those for the carbonyl carbon of the ester group (typically in the range of δ 165-175 ppm), the aromatic carbons (in the range of δ 100-160 ppm), and the methyl carbon of the ester group (around δ 50-55 ppm). The chemical shifts of the aromatic carbons will be influenced by the positions of the hydroxyl and ester substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

-

C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methyl group.

-

C=O stretch (ester): A strong, sharp absorption band in the region of 1680-1730 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O stretch: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ester and phenolic C-O bonds.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via Fischer esterification of 3,5-dihydroxybenzoic acid with methanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2]

Materials:

-

3,5-dihydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dihydroxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with deionized water and a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer again with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

References

- 1. Ribonucleotide reductase inhibition by p-alkoxyphenols studied by molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of Methyl 3,5-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 3,5-dihydroxybenzoate (B8624769), a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative and limited quantitative information. Furthermore, it offers a detailed, best-practice experimental protocol for researchers to determine the solubility of methyl 3,5-dihydroxybenzoate in various solvents, addressing a critical knowledge gap.

Solubility Profile of this compound

Table 1: Summary of Known Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | 5.84 g/L | Quantitative |

| Water | Not Specified | Slightly soluble | Qualitative[1] |

| Acetone | Not Specified | Slightly soluble | Qualitative |

| Methanol | Not Specified | Slightly soluble | Qualitative |

Note: The quantitative solubility value in water lacks information regarding the experimental conditions, such as temperature and pH.

Experimental Protocol for Solubility Determination

To empower researchers to generate reliable and reproducible solubility data for this compound, this section outlines a detailed experimental protocol based on the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Principle

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid solute with a solvent for a sufficient period to achieve a saturated solution. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide) of appropriate purity (e.g., HPLC grade)

-

Incubator shaker with temperature control

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined equilibration time (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of the solubility.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the HPLC method.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Biological Activity of Methyl 3,5-Dihydroxybenzoate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769), a polyhydroxybenzoic acid ester, and its derivatives are emerging as a significant class of compounds with a broad spectrum of biological activities. These compounds, structurally characterized by a benzene (B151609) ring substituted with hydroxyl and methoxycarbonyl groups, have garnered interest in the scientific community for their potential therapeutic applications. Their activities span from anticancer and antioxidant to antimicrobial and enzyme inhibition, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the current state of research on the biological activities of Methyl 3,5-Dihydroxybenzoate and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, extensive research on its parent compound, 3,5-dihydroxybenzoic acid, and other closely related dihydroxybenzoic acid (DHBA) isomers provides significant insights into its potential as an anticancer agent. The anticancer effects of DHBA derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).

Inhibition of Cyclin-Dependent Kinases (CDKs)

Studies have shown that aspirin (B1665792) metabolites, including 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), can inhibit the activity of CDKs, which are crucial for cell cycle regulation.[1] Inhibition of CDK1 and CDK6 by these compounds has been observed, suggesting a potential mechanism for their anti-proliferative effects.[1] Though specific data for this compound is not yet available, its structural similarity to these active DHBA isomers suggests it may also possess CDK inhibitory activity.

Histone Deacetylase (HDAC) Inhibition

3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to inhibit HDAC activity in colon cancer cell lines.[2] This inhibition leads to the induction of cancer cell death.[2] The presence of multiple hydroxyl groups on the benzoic acid ring appears to be a key structural feature for potent HDAC inhibition.[2] This suggests that this compound, with its two hydroxyl groups, could also function as an HDAC inhibitor.

Table 1: Anticancer Activity of Dihydroxybenzoic Acid Derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

| 2,5-Dihydroxybenzoic acid | HCT-116 (Colon Cancer) | Inhibition of colony formation | >250 µM | [1] |

| 2,5-Dihydroxybenzoic acid | HT-29 (Colon Cancer) | Inhibition of colony formation | >200 µM | [1] |

| 2,5-Dihydroxybenzoic acid | MDA-MB-231 (Breast Cancer) | Inhibition of colony formation | >50 µM | [1] |

| 2,3-Dihydroxybenzoic acid | MDA-MB-231 (Breast Cancer) | Inhibition of colony formation | ~500 µM | [1] |

Antioxidant and Neuroprotective Effects

The antioxidant properties of phenolic compounds like this compound are well-documented and are primarily attributed to their ability to scavenge free radicals and chelate metal ions. These activities are crucial in mitigating oxidative stress, a key factor in various pathologies, including neurodegenerative diseases.

Radical Scavenging Activity

Studies on various dihydroxybenzoic acids have demonstrated their potent radical scavenging capabilities. For instance, 3,5-dihydroxybenzoic acid has shown significant scavenging activity against the ABTS radical, with a 60.39% inhibition at a concentration of 50 μM.[3] The antioxidant mechanism primarily involves the donation of a hydrogen atom from the phenolic hydroxyl groups to neutralize free radicals.[4]

Table 2: Antioxidant Activity of Dihydroxybenzoic Acid Derivatives

| Compound | Assay | Activity | % Inhibition (at 50 µM) | Reference |

| 3,5-Dihydroxybenzoic acid | ABTS | Radical Scavenging | 60.39% | [3] |

| 2,3-Dihydroxybenzoic acid | ABTS | Radical Scavenging | 86.40% | [3] |

| 2,5-Dihydroxybenzoic acid | ABTS | Radical Scavenging | 80.11% | [3] |

| 3,4-Dihydroxybenzoic acid | ABTS | Radical Scavenging | 74.51% | [3] |

Neuroprotective Mechanisms

Methyl 3,4-dihydroxybenzoate (a structural isomer of the target compound) has been shown to exert neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells.[5] Its protective mechanism involves the upregulation of the Nrf2 antioxidant pathway and the modulation of apoptosis-related proteins.[6] Specifically, it has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while suppressing the activation of pro-apoptotic caspases 3 and 9.[5]

Antimicrobial Activity

Derivatives of dihydroxybenzoic acid have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is influenced by the specific substitution pattern on the benzene ring and the lipophilicity of the molecule.

Antibacterial and Antifungal Effects

Methyl 2,3-dihydroxybenzoate has been isolated from Paenibacillus elgii HOA73 and has shown significant antifungal activity against various plant pathogens.[7] Its Minimum Inhibitory Concentrations (MICs) against Botrytis cinerea and Rhizoctonia solani were determined to be 32 µg/mL, and 64 µg/mL against Fusarium oxysporum f.sp. lycopersici.[7] Furthermore, 2,3-dihydroxybenzoic acid has been shown to inhibit the growth of Pseudomonas aeruginosa with a MIC of 1.5 mg/ml, an effect attributed to its iron-chelating properties which restrict the availability of this essential nutrient for bacterial growth.[8]

Table 3: Antimicrobial Activity of Dihydroxybenzoic Acid Derivatives

| Compound | Microorganism | Activity | MIC Value | Reference |

| Methyl 2,3-dihydroxybenzoate | Botrytis cinerea | Antifungal | 32 µg/mL | [7] |

| Methyl 2,3-dihydroxybenzoate | Rhizoctonia solani | Antifungal | 32 µg/mL | [7] |

| Methyl 2,3-dihydroxybenzoate | Fusarium oxysporum f.sp. lycopersici | Antifungal | 64 µg/mL | [7] |

| 2,3-Dihydroxybenzoic acid | Pseudomonas aeruginosa | Antibacterial | 1.5 mg/mL | [8] |

Enzyme Inhibition

This compound serves as a precursor for the synthesis of various enzyme inhibitors, most notably tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

Tyrosinase Inhibition

A series of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives, synthesized from this compound, have been evaluated for their tyrosinase inhibitory potential.[9] One of the most potent derivatives, bearing a 4-methoxyphenyl (B3050149) moiety, exhibited an IC50 value of 55.39 ± 4.93 µM.[9] Kinetic analysis revealed a competitive mode of inhibition, suggesting that these compounds compete with the substrate for binding to the active site of the enzyme.[9]

Table 4: Tyrosinase Inhibitory Activity of a this compound Derivative

| Derivative | Enzyme | Activity | IC50 Value | Reference |

| 3,5-dihydroxybenzoyl-hydrazineylidene with 4-methoxyphenyl moiety | Tyrosinase | Inhibition | 55.39 ± 4.93 µM | [9] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are underpinned by their interactions with various cellular signaling pathways.

Anticancer Signaling

The anticancer effects of dihydroxybenzoic acid derivatives are linked to the modulation of key signaling pathways that control cell cycle progression and apoptosis.

Caption: Putative anticancer signaling pathways modulated by dihydroxybenzoic acid derivatives.

Antioxidant and Neuroprotective Signaling

The antioxidant and neuroprotective activities involve the activation of the Nrf2 pathway and the regulation of the intrinsic apoptosis pathway.

Caption: Neuroprotective signaling of a Methyl Dihydroxybenzoate isomer.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A general method for synthesizing derivatives often starts with the esterification of 3,5-dihydroxybenzoic acid with an appropriate alcohol in the presence of an acid catalyst. Further modifications can be made to the hydroxyl groups or the ester moiety to generate a library of derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

DPPH and ABTS Assays for Antioxidant Activity

These assays are based on the ability of antioxidants to scavenge stable free radicals.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Mix various concentrations of the test compound with the DPPH solution.

-

Incubate the mixture in the dark for a specific time.

-

Measure the decrease in absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate).

-

Dilute the ABTS•+ solution to a specific absorbance at a given wavelength (e.g., 734 nm).

-

Mix various concentrations of the test compound with the diluted ABTS•+ solution.

-

Measure the decrease in absorbance after a set incubation time.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microplate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

This compound and its derivatives represent a promising class of bioactive molecules with multifaceted therapeutic potential. While research on the parent compound is still developing, the activities of its closely related isomers and synthetic derivatives in anticancer, antioxidant, antimicrobial, and enzyme inhibitory assays highlight the importance of the dihydroxybenzoic acid scaffold. Future research should focus on elucidating the specific biological activities and mechanisms of action of this compound to fully realize its therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate further investigation and drug development efforts in this exciting area.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3,5-Dihydroxybenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769), also known as methyl α-resorcylate, is an organic compound with the chemical formula C₈H₈O₄. It is the methyl ester of 3,5-dihydroxybenzoic acid. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and potential biological significance of Methyl 3,5-Dihydroxybenzoate, tailored for professionals in research and drug development. The compound serves as a versatile building block in the synthesis of more complex molecules, including dendrimers and crown ethers, and has garnered interest for its potential biological activities.[1][2]

Discovery and History

While the precise date and discoverer of the first synthesis of this compound are not extensively documented in readily available historical records, its synthesis falls under the well-established category of Fischer-Speier esterification. This acid-catalyzed esterification method was first described by Emil Fischer and Arthur Speier in 1895.[3] It is highly probable that the compound was first prepared in a laboratory setting in the late 19th or early 20th century following the establishment of this fundamental organic reaction.

The parent compound, 3,5-dihydroxybenzoic acid (α-resorcylic acid), has been known for a longer period and its synthesis from benzoic acid was established in the 19th century.[4] The esterification of this acid to produce this compound would have been a logical step for chemists studying the reactivity and derivatives of dihydroxybenzoic acids. The compound is also known to occur naturally, having been identified in the plant Viburnum cylindricum.[5]

Physicochemical Properties

This compound is a slightly yellow to beige fine crystalline powder at room temperature.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [5] |

| Molecular Weight | 168.15 g/mol | [5] |

| Melting Point | 167-170 °C | [1][6] |

| Boiling Point | 257.07 °C (estimated) | [6] |

| Solubility | Slightly soluble in water | [1][6] |

| pKa | 8.63 ± 0.10 (Predicted) | [6] |

| XLogP3 | 1.5 | [5] |

Spectral Data

-

¹H NMR: Spectral data is available and can be accessed through chemical databases.[7]

-

¹³C NMR: Spectral data is available and can be accessed through chemical databases.[5]

-

Mass Spectrometry: GC-MS data shows a top peak at m/z 137 and a molecular ion peak at m/z 168.[5]

Synthesis and Experimental Protocols

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 3,5-dihydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst.

Fischer-Speier Esterification Workflow

Figure 1: General workflow for the Fischer-Speier esterification synthesis of this compound.

Detailed Experimental Protocol (Acid Catalysis)

This protocol is adapted from a patented industrial synthesis method.[10]

Materials:

-

3,5-Dihydroxybenzoic acid (5 kg)

-

Methanol (50 L)

-

p-Toluenesulfonic acid (600 g) or concentrated Sulfuric Acid (500 ml)[10]

-

Ethyl acetate (B1210297) (10 L)

-

Saturated sodium bicarbonate (NaHCO₃) solution (20 L)

-

Deionized water

Procedure:

-

To a 100 L glass reaction vessel, add 50 L of methanol.

-

With stirring, add 600 g of p-toluenesulfonic acid (or slowly add 500 ml of concentrated sulfuric acid).

-

Add 5 kg of 3,5-dihydroxybenzoic acid to the mixture.

-

Heat the mixture to reflux (approximately 65-85°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in 10 L of ethyl acetate.

-

Wash the organic phase twice with 10 L of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic phase with 10 L of deionized water.

-

The aqueous layers can be combined and back-extracted with ethyl acetate to maximize yield.

-

Combine all organic phases and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Concentrate the dried organic phase under reduced pressure to obtain the crude solid product.

-

Recrystallize the crude product from water or a methanol/water mixture to yield pure this compound as a white to off-white solid.[10]

Yields: Reported yields for similar industrial processes are in the range of 88-98%.[10]

Biological Activity and Potential Signaling Pathways

This compound has been studied for its potential biological activities, including its role as a ribonucleotide reductase inhibitor and its antitumor properties.[1] Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it a target for cancer therapy.[11][12]

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, studies on the structurally similar compound, Methyl 3,4-dihydroxybenzoate (MDHB), offer valuable insights. MDHB has been shown to protect cells from oxidative stress by activating the Nrf2 antioxidant pathway.[13][14] It also exhibits neuroprotective effects by mitigating apoptosis through the regulation of Bcl-2 family proteins and caspases.[15][16]

Given the structural similarity and shared antioxidant and potential anti-cancer properties, it is hypothesized that this compound may act through similar mechanisms.

Hypothesized Signaling Pathway of Action

The following diagram illustrates a potential mechanism of action for this compound, drawing parallels from the known effects of related dihydroxybenzoate compounds and its reported activity as a ribonucleotide reductase inhibitor.

Figure 2: Hypothesized signaling pathways influenced by this compound, based on its known targets and the activities of structurally related compounds.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. Its two hydroxyl groups and methyl ester functionality allow for a variety of chemical modifications.

-

Dendrimer Synthesis: It has been used as a core molecule in the synthesis of cored dendrimers.[1][2]

-

Macrocycle Synthesis: It is a precursor in the preparation of large macrocyclic compounds like bis(5-carbomethoxy-1,3-phenylene)-32-crown-10.[1][2]

-

Pharmaceutical Intermediate: As the parent acid is a key starting material for compounds like resveratrol (B1683913) and bromoprim, the methyl ester serves as a protected or synthetically useful derivative.[17]

-

Biological Research: Its potential as an antifeedant for the pine weevil, Hylobius abietis, and its antitumor and ribonucleotide reductase inhibitory activities make it a subject of interest in agricultural and biomedical research.[1]

Conclusion

This compound is a historically significant and synthetically versatile compound. While its full biological role is still under investigation, its known inhibitory effects on key cellular enzymes and the activities of structurally similar compounds suggest a promising future in drug discovery and development, particularly in the areas of oncology and diseases related to oxidative stress. This guide provides a foundational understanding for researchers looking to explore the potential of this molecule.

References

- 1. This compound | 2150-44-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C8H8O4 | CID 75076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. This compound(2150-45-0) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(2150-45-0) IR Spectrum [chemicalbook.com]

- 9. This compound(2150-44-9)FT-IR [m.chemicalbook.com]

- 10. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 11. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Page loading... [wap.guidechem.com]

Spectroscopic Analysis of Methyl 3,5-Dihydroxybenzoate: A Technical Guide

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769) is a chemical compound with the molecular formula C₈H₈O₄.[1][2] It is utilized in the synthesis of cored dendrimers and in the preparation of semi-rigid crown ethers.[2] This guide provides a comprehensive overview of the spectroscopic data for methyl 3,5-dihydroxybenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Aromatic C-H | ||

| Data not explicitly found in search results | Aromatic C-H | ||

| Data not explicitly found in search results | -OCH₃ | ||

| Data not explicitly found in search results | -OH |

Note: Specific peak assignments and coupling constants were not available in the provided search results. The table structure is based on the expected proton environments in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | C=O (Ester) |

| Data not explicitly found in search results | Aromatic C-OH |

| Data not explicitly found in search results | Aromatic C-COOCH₃ |

| Data not explicitly found in search results | Aromatic C-H |

| Data not explicitly found in search results | Aromatic C-H |

| Data not explicitly found in search results | -OCH₃ |

Note: Specific peak assignments were not available in the provided search results. The table structure is based on the expected carbon environments in the molecule.

IR (Infrared) Spectroscopy Data

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Broad band, ~3200-3600 | O-H stretch (phenolic) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (methyl) |

| ~1680-1710 | C=O stretch (ester) |

| ~1580-1620 | C=C stretch (aromatic ring) |

| ~1200-1300 | C-O stretch (ester) |

Note: The specific peak values are typical ranges for the assigned functional groups and may vary based on the experimental conditions.

MS (Mass Spectrometry) Data

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Assignment |

| 168.04 | [M]⁺ (Molecular Ion) |

Note: The molecular weight of this compound is 168.15 g/mol .[1][2] The mass spectrum will show a peak corresponding to the molecular ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 2-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).[3] The choice of solvent is critical to avoid interfering signals from the solvent's protons.[3]

-

Transfer the solution to a standard 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Protocol:

-

The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.[4]

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[5]

-

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[5]

-

A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[4]

-

Integration of the signals is performed to determine the relative number of protons.[3]

3. ¹³C NMR Spectroscopy Protocol:

-

The ¹³C NMR spectrum is acquired on the same instrument as the ¹H NMR.

-

Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is typically required to obtain a good signal-to-noise ratio.[6]

-

Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[6]

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[7]

-

The mixture should be a fine, homogeneous powder.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. IR Spectroscopy Protocol:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

2. Mass Spectrometry Protocol (Electron Ionization - EI):

-

The sample is introduced into the ion source of the mass spectrometer.[8]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]

-

A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[8]

Visualizations

References

- 1. This compound | C8H8O4 | CID 75076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2150-44-9 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. emory.edu [emory.edu]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

Thermochemical Data and Methodologies for Methyl 3,5-Dihydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769) (MDHB), a polyhydroxy phenolic compound, is of significant interest in various scientific domains, including medicinal chemistry and materials science. Its utility as a precursor in the synthesis of dendrimers and its potential as a tyrosinase inhibitor underscore the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a consolidated overview of the available physical data for MDHB, outlines established experimental protocols for the determination of its thermochemical properties, and presents key chemical pathways associated with its synthesis and biological activity.

Data Presentation

The following table summarizes the known physical properties of Methyl 3,5-Dihydroxybenzoate.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₄ | [2][3] |

| Molecular Weight | 168.15 g/mol | [4] |

| Melting Point | 167-170 °C (lit.) | [2][5] |

| Boiling Point | 300 °C (estimated) | [3] |

| Density | 1.3037 g/cm³ (rough estimate) | [2] |

| Water Solubility | Slightly soluble | [2][5] |

| Appearance | Slightly yellow solid | [3] |

Experimental Protocols

The determination of fundamental thermochemical data for organic compounds like this compound relies on well-established experimental techniques. Below are detailed protocols for two primary methods: combustion calorimetry for determining the enthalpy of formation and the Knudsen effusion method for measuring vapor pressure, which is crucial for deriving the enthalpy of sublimation.

Combustion Calorimetry

Combustion calorimetry is the principal method for determining the standard enthalpy of formation of organic compounds. The procedure involves the complete combustion of a substance in a controlled oxygen environment and measuring the heat evolved.

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a solid organic compound, from which the standard enthalpy of formation (ΔH°f) can be calculated.

Apparatus:

-

Parr-type isoperibol bomb calorimeter

-

High-pressure oxygen cylinder with regulator

-

Pellet press

-

Fuse wire (platinum or similar)

-

Cotton thread of known heat of combustion

-

High-precision thermometer (±0.001 °C)

-

Balance (±0.0001 g)

Procedure:

-

A pellet of the sample (approximately 0.5-1.0 g) is prepared using a pellet press and its mass is accurately recorded.[6]

-

The pellet is placed in the crucible of the bomb calorimeter.

-

A fuse wire of known length and mass is attached to the electrodes, with a cotton thread tied to the wire and in contact with the sample.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.[7]

-

The bomb is then submerged in a known quantity of water in the calorimeter's insulated bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the calorimeter is recorded at regular intervals as it rises to a maximum and then slowly cools.

-

The final temperature is determined after accounting for heat exchange with the surroundings.

-

The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The lengths of the unburned fuse wire are measured.

-

The aqueous contents of the bomb are titrated to determine the amount of nitric acid formed from any nitrogen present in the sample or atmosphere.

Data Analysis: The heat capacity of the calorimeter (C_cal) is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample at constant volume (ΔU°c) is then calculated using the corrected temperature rise and C_cal, accounting for the heat contributions from the fuse wire ignition and nitric acid formation. Finally, the standard enthalpy of combustion (ΔH°c) is calculated from ΔU°c, and the standard enthalpy of formation (ΔH°f) is determined using Hess's Law.

Knudsen Effusion Method

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid substance with low volatility. This data can then be used to calculate the enthalpy of sublimation.

Objective: To measure the vapor pressure of a solid sample at various temperatures to determine its enthalpy of sublimation.

Apparatus:

-

Knudsen effusion cell (a small container with a precisely machined orifice)

-

High-vacuum system (capable of reaching pressures below 10⁻⁵ Torr)

-

Thermostatically controlled bath or furnace

-

High-precision microbalance

-

Temperature measurement and control system

Procedure:

-

A small amount of the sample is placed in the Knudsen cell, and the initial mass is accurately recorded.[8]

-

The cell is placed in the vacuum chamber and connected to the microbalance.

-

The system is evacuated to a high vacuum.[9]

-

The sample is heated to a constant, known temperature.[10]

-

As the substance sublimes, the vapor effuses through the small orifice into the vacuum.

-

The mass of the cell is continuously monitored and recorded over time. The rate of mass loss ( dm/dt ) should be constant at a given temperature.[11]

-

The experiment is repeated at several different temperatures.

Data Analysis: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss using the Knudsen-Hertz equation:

P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)

where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the substance

The enthalpy of sublimation (ΔH°sub) can then be determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the resulting line is equal to -ΔH°sub/R.

Mandatory Visualizations

Synthesis of this compound